Dynorphin A (1-9) is a peptide derived from the larger precursor, prodynorphin, and is classified as an endogenous opioid peptide. It is primarily known for its role in modulating pain, stress responses, and addiction. Dynorphin A (1-9) exhibits high affinity for the kappa opioid receptor, which is implicated in various physiological processes including analgesia and mood regulation.
Dynorphin A peptides are generated through the enzymatic cleavage of prodynorphin, which is expressed in the central nervous system and peripheral tissues. This cleavage results in several dynorphin peptides, with Dynorphin A (1-9) being one of the shorter and biologically active fragments.
Dynorphin A (1-9) belongs to the class of opioid peptides and is categorized under neuropeptides. It specifically interacts with kappa opioid receptors, distinguishing it from other opioid peptides that may target mu or delta receptors.
The synthesis of Dynorphin A (1-9) typically employs solid-phase peptide synthesis techniques utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of protected amino acids to form the peptide chain while minimizing side reactions.
In a typical synthesis protocol:
The molecular structure of Dynorphin A (1-9) consists of nine amino acids arranged in a specific sequence that contributes to its biological activity. The sequence is crucial for its interaction with kappa opioid receptors.
The molecular formula for Dynorphin A (1-9) can be represented as C40H56N8O11S, with a molecular weight of approximately 840. The peptide's structure includes several hydrophobic and polar residues that influence its pharmacological properties.
Dynorphin A (1-9) undergoes various chemical reactions during its synthesis, including:
Different coupling agents such as PyBOP or HATU are employed to facilitate efficient bond formation between amino acids. The choice of solvent and reaction conditions can significantly affect the yield and purity of the final product .
Dynorphin A (1-9) primarily exerts its effects by binding to kappa opioid receptors located in the central nervous system. This binding triggers intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability.
Studies have shown that Dynorphin A (1-9) has a high binding affinity for kappa opioid receptors with Ki values in the nanomolar range, indicating potent activity. Its mechanism involves inhibiting adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate levels and subsequent modulation of pain pathways .
Dynorphin A (1-9) is typically characterized by:
Key chemical properties include:
Relevant data indicates that modifications at specific positions can significantly enhance receptor selectivity and biological activity .
Dynorphin A (1-9) has several applications in scientific research:
Research continues to explore novel analogs of Dynorphin A (1-9) for potential therapeutic applications targeting kappa opioid receptors, aiming to develop safer analgesics with fewer side effects compared to traditional opioids .
The dynorphin peptide family was first isolated from porcine pituitary extracts in 1979 by Goldstein et al., who identified a potent opioid tridecapeptide containing the N-terminal Leu-enkephalin sequence (Tyr-Gly-Gly-Phe-Leu) [1] [7]. This peptide, named "dynorphin" (from the Greek dynamis = power), demonstrated exceptional opioid activity—700-fold more potent than Leu-enkephalin in guinea pig ileum assays [7]. Subsequent research revealed that dynorphin A (Dyn A) exists as a heptadecapeptide (Dyn A (1-17)), processed from the precursor protein prodynorphin (PDYN) via enzymatic cleavage by prohormone convertase 2 [1] [4]. Truncated fragments like Dyn A (1-9) (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg) emerged as biologically active metabolites, with the numerical notation "(1-9)" specifying the amino acid residues retained from the full-length peptide [6] [9]. The discovery established dynorphins as endogenous ligands primarily targeting kappa opioid receptors (KOR) [1] [10].
Dyn A (1-9) retains the core "message" domain (residues 1–4) of full-length Dyn A (1-17), which is critical for opioid receptor engagement, but lacks the C-terminal "address" region (residues 10–17) implicated in membrane interaction and receptor selectivity [4] [7]. Key structural features include:
Table 1: Structural Comparison of Dynorphin A (1-9) and Full-Length Dynorphin A (1-17)
Feature | Dyn A (1-9) | Dyn A (1-17) |
---|---|---|
Sequence | H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-OH | H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln-OH |
Molecular Weight | 1,137.35 Da [6] | 2,147.51 Da [1] |
Key Functional Domains | Message domain (1–4) | Message domain + Amphipathic address domain (5–17) |
Receptor Selectivity | KOR > MOR/DOR [4] | KOR >> MOR/DOR [1] |
Functionally, Dyn A (1-9) exhibits dual activity:
Truncated dynorphins like Dyn A (1-9) serve as critical modulators of opioid signaling with distinct physiological roles:
Table 2: Physiological and Pathological Roles of Dynorphin A (1-9) in Opioid Systems
Role | Mechanism | Biological Outcome |
---|---|---|
Analgesia | KOR-dependent inhibition of cAMP/PKA | Suppression of spinal nociception [5] |
Neuropathic Pain | Non-opioid activation of NMDA/p38 MAPK | Hyperalgesia and microglial activation [4] [7] |
Addiction Modulation | CREB-mediated upregulation in nucleus accumbens | Dopamine suppression → aversion [1] [8] |
Stress Response | Corticotropin-releasing factor (CRF)-triggered release | Dysphoria and anxiety [8] |
Dyn A (1-9) exemplifies functional plasticity: its balance of opioid and non-opioid activities positions it as a key player in pain, addiction, and mood disorders [5] [8] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7